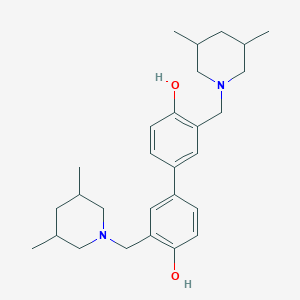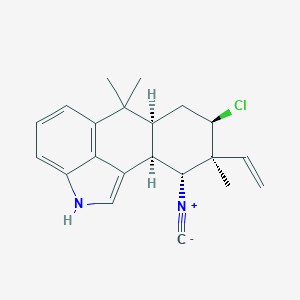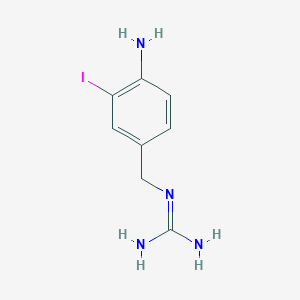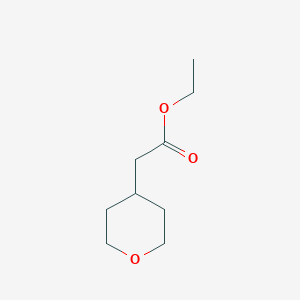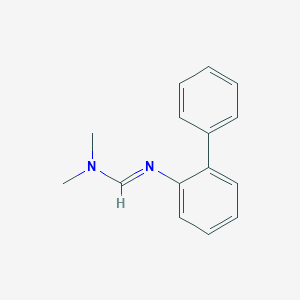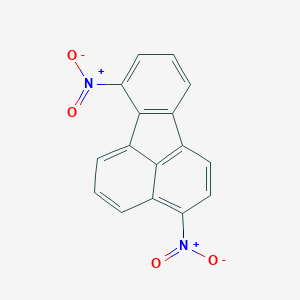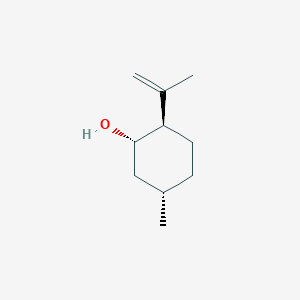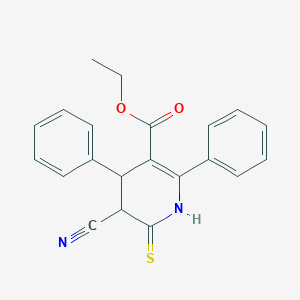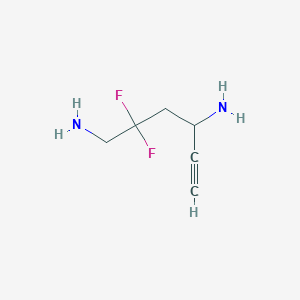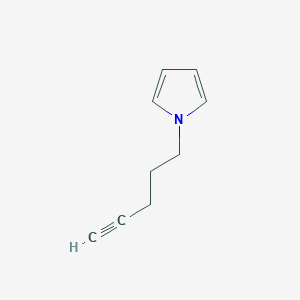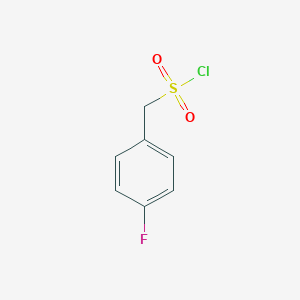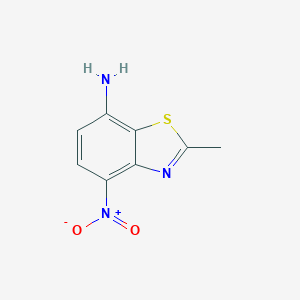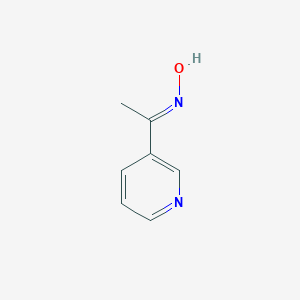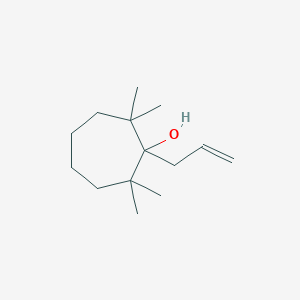
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)-
Vue d'ensemble
Description
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- is not fully understood. However, it is believed to act through the inhibition of the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also appears to modulate the activity of immune cells, promoting the production of cytokines and enhancing the activity of natural killer cells.
Effets Biochimiques Et Physiologiques
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. It also appears to enhance the activity of natural killer cells, promoting the destruction of tumor cells. Additionally, it has been shown to have a positive effect on the immune system, promoting the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)-. One area of research could focus on its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could focus on its potential as an anti-tumor agent, particularly in the treatment of breast cancer and lung cancer. Additionally, more research is needed to determine its safety and efficacy, as well as its mechanism of action.
Applications De Recherche Scientifique
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been shown to have a positive effect on the immune system, promoting the production of cytokines and enhancing the activity of natural killer cells.
Propriétés
Numéro CAS |
105463-44-3 |
|---|---|
Nom du produit |
Cycloheptanol, 2,2,7,7-tetramethyl-1-(2-propenyl)- |
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
2,2,7,7-tetramethyl-1-prop-2-enylcycloheptan-1-ol |
InChI |
InChI=1S/C14H26O/c1-6-9-14(15)12(2,3)10-7-8-11-13(14,4)5/h6,15H,1,7-11H2,2-5H3 |
Clé InChI |
FFYUAKBJWFOMLK-UHFFFAOYSA-N |
SMILES |
CC1(CCCCC(C1(CC=C)O)(C)C)C |
SMILES canonique |
CC1(CCCCC(C1(CC=C)O)(C)C)C |
Autres numéros CAS |
105463-44-3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

